molecular formula C16H16O2S B4188642 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde

3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde

Cat. No.: B4188642
M. Wt: 272.4 g/mol
InChI Key: HVBRSPYAJPDECP-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-[(4-methylphenyl)thio]ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-methylthiophenol with 2-bromoethanol to form 2-[(4-methylphenyl)thio]ethanol.

    Etherification: The 2-[(4-methylphenyl)thio]ethanol is then reacted with 3-bromobenzaldehyde under basic conditions to form the desired product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 3-{2-[(4-methylphenyl)thio]ethoxy}benzoic acid.

    Reduction: 3-{2-[(4-methylphenyl)thio]ethoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thioether and aldehyde functionalities.

Biology and Medicine:

    Potential Pharmacological Agent: Due to its structural features, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

Industry:

    Material Science: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and aldehyde groups could play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.

Comparison with Similar Compounds

    3-{2-[(4-methylphenyl)thio]ethoxy}benzoic acid: This compound is similar but features a carboxylic acid group instead of an aldehyde.

    3-{2-[(4-methylphenyl)thio]ethoxy}benzyl alcohol: This compound has a hydroxyl group in place of the aldehyde.

Uniqueness:

    Functional Group Diversity: The presence of both thioether and aldehyde groups in 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde provides unique reactivity and potential for diverse chemical transformations.

    Versatility in Synthesis: Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[2-(4-methylphenyl)sulfanylethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-13-5-7-16(8-6-13)19-10-9-18-15-4-2-3-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBRSPYAJPDECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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